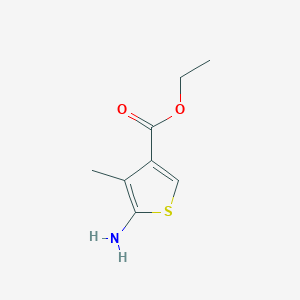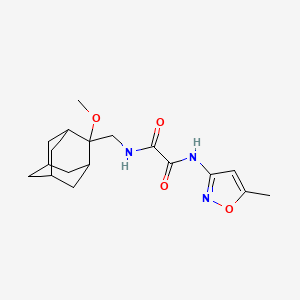
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase
Methylene-linked liquid crystal dimers, including 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit transitional properties such as a normal nematic phase and a lower temperature phase assigned as a twist-bend nematic phase. This phase is due to a negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers. The study emphasizes the importance of the geometric configuration of these dimers in the formation of distinct nematic phases, contributing to our understanding of liquid crystal behavior and potential applications in display technology and other areas where the control of liquid crystal phases is critical (Henderson & Imrie, 2011).
Kynurenines in Central Nervous System Disorders
The metabolism of tryptophan through the kynurenine pathway involves quinolinic acid, an agonist at the N-methyl-D-aspartate receptor, and kynurenic acid, an antagonist. These metabolites are significant due to their roles in various neurological disorders. This research underscores the potential therapeutic effects of manipulating the kynurenine pathway to treat neurological disorders, highlighting the importance of kynurenic acid's neuroprotective properties and quinolinic acid's neurotoxic characteristics (Vámos et al., 2009).
Cytochrome P450 Isoform Selectivity and Drug Interactions
The study discusses the selectivity of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes, crucial for predicting potential drug-drug interactions. The selectivity of these inhibitors is fundamental in understanding the metabolism of various drugs and in the development of safer pharmaceuticals with minimal adverse interactions (Khojasteh et al., 2011).
Ohmefentanyl: Chemistry and Pharmacology
The review presents comprehensive insights into ohmefentanyl, a unique opiate, including its stereochemistry and pharmacological properties. It emphasizes the compound's distinct activities based on its stereochemistry, contributing to our understanding of receptor-ligand interactions and the development of opioid receptor-targeted therapies (Brine et al., 1997).
YM872: Neuroprotective Properties
YM872 is reviewed for its neuroprotective properties, especially in the context of cerebral ischemia, providing insights into its mechanism of action as an AMPA receptor antagonist. The high water solubility and potential therapeutic application in stroke treatment make this compound of significant interest in neuropharmacology (Takahashi et al., 2006).
Propiedades
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-10-3-15(21-25-10)20-17(23)16(22)19-9-18(24-2)13-5-11-4-12(7-13)8-14(18)6-11/h3,11-14H,4-9H2,1-2H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDFHLUCGBRLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
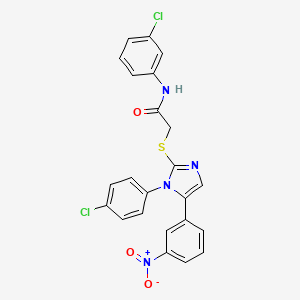

![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2796155.png)
![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)
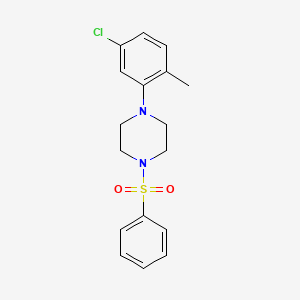
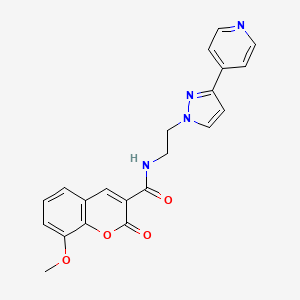
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2796170.png)
